Primidolol hydrochloride is synthesized through various chemical methods, and its pharmacological classification places it among beta blockers. Its use in clinical settings is primarily for the management of hypertension and certain types of cardiac arrhythmias. The compound is recognized for its therapeutic efficacy and is referenced in several pharmacological databases, including DrugBank.
The synthesis of Primidolol hydrochloride involves several steps that typically include the formation of key intermediates followed by specific reactions to yield the final product. One common method involves:
The detailed synthesis pathway can vary based on specific starting materials and desired purity levels, but these general steps outline the core processes involved in producing Primidolol hydrochloride .
The molecular formula of Primidolol hydrochloride is , with a molecular weight of approximately 320.82 g/mol. Its structure features:
The IUPAC name for Primidolol is 1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1H-pyrrole-2,4-dione .
Primidolol undergoes various chemical reactions during its synthesis and metabolism:
These reactions are essential for both the synthesis of Primidolol hydrochloride and its subsequent pharmacokinetic profile .
Primidolol exerts its effects primarily through antagonism at beta-adrenergic receptors, specifically:
This mechanism results in lowered blood pressure and reduced cardiac workload, making Primidolol effective for treating hypertension .
Primidolol hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining appropriate routes of administration .
Primidolol hydrochloride is primarily utilized in clinical settings for:
Additionally, ongoing research explores its potential applications in other cardiovascular conditions and its effects on metabolic syndromes .
Primidolol hydrochloride is systematically named as 1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione hydrochloride. Its molecular formula for the free base is C₁₇H₂₃N₃O₄, with the hydrochloride salt adding HCl, resulting in a molecular weight of 333.39 g/mol for the base and 369.85 g/mol for the salt [4] [6]. The structure integrates a thymine ring (5-methyluracil) linked via an ethylene chain to a propanolamine moiety substituted with an o-tolyloxy group. This hybrid architecture confers dual pharmacological activity as an α/β-adrenergic receptor blocker [2] [4].
The propanolamine side chain contains a chiral center at the carbon bearing the hydroxyl group, theoretically yielding (R)- and (S)-enantiomers. However, existing literature describes primidolol as a racemic mixture, with no commercial isolation of stereoisomers [4] [6]. The thymine ring lacks chiral centers, but its planar structure influences overall molecular conformation. Computational models suggest differential binding affinities of enantiomers to adrenergic receptors, though experimental validation is absent [6].
Primidolol synthesis employs a multi-step sequence:
Purification typically involves recrystallization from ethanol/water mixtures, achieving >98% purity for research-grade material [4].
Table 1: Key Molecular Descriptors of Primidolol Hydrochloride
Property | Value | Source |
---|---|---|
Molecular Formula (Base) | C₁₇H₂₃N₃O₄ | [4] [6] |
Molecular Weight (Base) | 333.39 g/mol | [4] |
CAS Number (Free Base) | 67227-55-8 | [2] [4] |
IUPAC Name | 1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methylpyrimidine-2,4-dione·HCl | [6] |
Scale-up faces significant hurdles:
Primidolol hydrochloride exhibits pH-dependent solubility:
Stability studies reveal:
Table 2: Synthetic Challenges and Mitigation Strategies
Challenge | Cause | Mitigation |
---|---|---|
Low Amine Coupling Yield | Competing hydrolysis | Anhydrous conditions, phase-transfer catalysts |
Di-alkylated Impurities | Excess nucleophile | Stoichiometric control of chlorohydrin |
Thermal Degradation | Dehydration at >60°C | Reaction temperature ≤50°C |
Residual Solvent Retention | High-boiling polar solvents (DMF) | Azeotropic distillation with toluene |
X-ray diffraction (XRD) studies of primidolol hydrochloride crystals reveal:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7